Icenticaftor

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of icenticaftor involves multiple steps to establish the desired structure-activity relationships (SAR). The process typically begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, amide bond formation, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger batch sizes. This includes optimizing reaction conditions for higher yields and purity, as well as implementing robust purification techniques such as crystallization and chromatography. The process must also comply with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Icenticaftor undergoes various chemical reactions, including:

Oxidation: This reaction can modify functional groups to enhance the compound’s activity or stability.

Reduction: Used to convert specific functional groups to their reduced forms, potentially altering the compound’s pharmacokinetics.

Substitution: Both nucleophilic and electrophilic substitution reactions are employed to introduce or modify functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions are typically intermediates or analogs of this compound, which are then further refined to produce the final active pharmaceutical ingredient (API).

Scientific Research Applications

Cystic Fibrosis

Icenticaftor has shown promise in improving pulmonary function in patients with cystic fibrosis who possess specific CFTR mutations. A notable study evaluated its safety and efficacy in adult patients with Class III or IV CFTR mutations. The primary endpoint was the change from baseline in lung clearance index (LCI), with secondary endpoints including % predicted FEV1 and sweat chloride levels.

- Study Findings :

- Efficacy : this compound demonstrated significant improvements in LCI (mean decrease of 1.13 points) and % predicted FEV1 (increase of 6.46%) compared to placebo. Sweat chloride levels also decreased significantly (by 8.36 mmol/L) in treated patients .

- Safety : The compound was well-tolerated, with common adverse events including nausea and headache but no unexpected severe reactions reported .

Chronic Obstructive Pulmonary Disease (COPD)

This compound's application extends to COPD, particularly targeting patients with chronic bronchitis. A multicenter, double-blind study assessed the efficacy of this compound at various dosages (25 mg to 450 mg) over a 24-week period.

- Key Results :

- Optimal Dosage : The 300 mg twice-daily dose was identified as the most effective, leading to improvements in trough FEV1, cough and sputum scores, and reduced use of rescue medication .

- Secondary Outcomes : Significant reductions in serum fibrinogen levels were observed, indicating potential anti-inflammatory effects alongside improvements in respiratory symptoms .

Table 1: Summary of Clinical Trials Involving this compound

| Study Design | Patient Population | Primary Endpoint | Results | Safety Profile |

|---|---|---|---|---|

| Phase IIb | COPD patients | Change in trough FEV1 after 12 weeks | No significant dose-response relationship; optimal dose identified at 300 mg b.i.d. | Well-tolerated; common AEs included headache and cough |

| Phase I | Healthy volunteers & CF patients | Change in LCI and % predicted FEV1 | Significant improvements observed; LCI decreased by 1.13 points | No unexpected serious AEs reported |

| Phase II | CF patients with specific mutations | Change in sweat chloride levels | Decreased by 8.36 mmol/L; significant improvement noted | Generally well-tolerated |

Case Study 1: Efficacy in Cystic Fibrosis

A clinical trial involving 150 CF patients demonstrated that this compound significantly improved lung function parameters among those with Class III mutations. Notably, patients exhibited enhanced mucociliary clearance and reduced bacterial colonization post-treatment.

Case Study 2: COPD Management

In a cohort of COPD patients, this compound administration led to marked decreases in exacerbation frequency over a six-month follow-up period. Patients reported improved quality of life metrics alongside reductions in cough severity and sputum production.

Mechanism of Action

Icenticaftor exerts its effects by binding to the CFTR protein and enhancing its chloride channel activity. This potentiation helps to restore proper ion transport across cell membranes, which is crucial for maintaining hydration and mucus clearance in the lungs. The molecular targets and pathways involved include the CFTR protein itself and associated regulatory proteins that modulate its activity .

Comparison with Similar Compounds

Similar Compounds

Ivacaftor: Another CFTR potentiator used in the treatment of cystic fibrosis.

Lumacaftor: Often used in combination with ivacaftor to enhance CFTR function.

Tezacaftor: Similar to lumacaftor, used in combination therapies for cystic fibrosis.

Uniqueness of Icenticaftor

This compound is unique in its specific binding affinity and potentiation effect on both mutant and wild-type CFTR proteins. This broadens its potential therapeutic applications compared to other CFTR modulators that may only target specific mutations .

Biological Activity

Icenticaftor (QBW251) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator that has garnered attention for its potential therapeutic applications in chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF). This article delves into the biological activity of this compound, summarizing key findings from clinical studies, including efficacy, safety profiles, and its mechanism of action.

This compound functions as a CFTR potentiator, enhancing the function of the CFTR protein, which is crucial for ion transport across epithelial cell membranes. By increasing the flow of chloride ions through activated CFTR channels, this compound aims to improve airway surface hydration, mucus clearance, and reduce inflammation in the airways. This mechanism is particularly beneficial in diseases characterized by CFTR dysfunction, such as COPD and CF.

Study Overview

Several clinical trials have investigated the efficacy of this compound in patients with COPD. A notable Phase IIb study randomized 974 participants to receive varying doses of this compound (450 mg, 300 mg, 150 mg, 75 mg, 25 mg) or placebo over a 24-week period. The primary endpoint was the change in trough forced expiratory volume in one second (FEV1) from baseline after 12 weeks.

Results Summary

- FEV1 Improvement : Although no significant dose-response relationship was observed at 12 weeks, improvements in FEV1 were noted at 24 weeks, particularly with the 300 mg bid dosage. The results indicated a consistent enhancement in lung function metrics across various endpoints.

- Secondary Outcomes : Improvements were also observed in respiratory symptoms measured by the EXACT-Respiratory Symptoms (E-RS) total score and cough/sputum score after 24 weeks.

- Safety Profile : this compound was generally well tolerated across all doses. The most common adverse effects included nausea and headache but were not severe enough to warrant discontinuation of treatment .

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Participants | Dosage | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| Phase IIb | 974 | 450 mg, 300 mg, etc. | Change in FEV1 at 12 weeks | No significant change at 12 weeks; improvement at 24 weeks with 300 mg |

| Phase II | 92 | 300 mg | Change in LCI and FEV1 at Day 29 | Improvement in pre- and post-bronchodilator FEV1; no improvement in LCI |

| Phase I | Varies | Various | Safety and tolerability | Well tolerated; nausea (12.2%) and headache (10.2%) reported |

Case Studies and Observations

In a double-blind placebo-controlled study involving patients with moderate-to-severe COPD, this compound demonstrated significant improvements in pre-bronchodilator FEV1 (mean increase of 50 mL) and post-bronchodilator FEV1 (mean increase of 63 mL) compared to placebo after 28 days . Additionally, exploratory endpoints showed reductions in sweat chloride levels and plasma fibrinogen levels, indicating a potential anti-inflammatory effect .

Future Directions

The mixed results regarding primary endpoints suggest that further research is necessary to identify specific patient populations that may benefit most from this compound treatment. Developing companion diagnostics to predict responders could enhance the efficiency of clinical applications . Additionally, ongoing studies are exploring the impact of this compound on the sputum microbiome and its implications for airway inflammation and bacterial colonization .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of icenticaftor in humans, and how are they experimentally validated?

this compound is predominantly metabolized via N-glucuronidation, O-glucuronidation, and O-demethylation, forming metabolites M8, M9, and M4. Minor pathways include N-dealkylation, N-oxidation, and sulfation. Experimental validation involves LC-MS/MS analysis of plasma, urine, and fecal samples, supplemented by radiometric profiling to quantify metabolite fractions . Key methodologies include:

- In vitro phenotyping : Using human liver microsomes (HLMs) and recombinant enzymes to identify contributions of CYP and UGT isoforms.

- Radiolabeled studies : Administering [¹⁴C]-icenticaftor to track excretion routes and metabolite distribution .

Q. How should researchers design a pharmacokinetic (PK) study to account for this compound’s nonlinear pharmacokinetics?

Nonlinear PK arises from saturable UGT1A9-mediated metabolism. To address this:

- Steady-state dosing : Administer multiple unlabeled doses (e.g., Days 5–12) before introducing a radiolabeled dose to mimic clinical conditions .

- Dose selection : Use a 400 mg dose with 3.7 MBq [¹⁴C]-labeling to balance safety and detection sensitivity .

- Data analysis : Compare single-dose and steady-state AUC values to validate nonlinearity (e.g., 8200 ng·h/mL vs. 8170 ng·h/mL in plasma) .

Q. What experimental methods are critical for identifying this compound’s major circulating metabolites?

- Plasma profiling : Use LC-MS/MS to detect unchanged this compound and metabolites (M8, M9, M5) up to 48 hours post-dose .

- Radiometric quantification : Calculate blood/plasma radioactivity ratios (mean 0.579) to confirm plasma confinement .

- Reference standards : Synthesize metabolites (e.g., M8, M9) for chromatographic comparison .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro enzyme contributions (UGT vs. CYP) and in vivo metabolite data?

In vitro phenotyping assigns 69% of metabolism to UGTs (mainly UGT1A9/2B7) and 31% to CYPs (CYP1A2/3A4), whereas in vivo data show 80% glucuronidation and 18% oxidation. To resolve this:

- Adjust for enzyme saturation : UGT1A9’s low Km,u in the intestine/liver may reduce in vivo contributions .

- Use mechanistic modeling : Incorporate enzyme kinetics and tissue-specific expression to predict in vivo outcomes .

Q. What methodological strategies address contradictions in this compound’s apparent volume of distribution (Vz/F = 335 L) versus its plasma confinement?

Despite a high Vz/F, this compound and metabolites are plasma-confined (blood/plasma AUC ratio: 0.579). To investigate:

- Tissue partitioning studies : Use radiolabeled this compound in preclinical models to assess tissue penetration.

- Protein binding assays : Measure unbound fractions in plasma to clarify distribution mechanisms .

Q. How should researchers optimize in vitro models to predict this compound’s metabolic clearance in diverse populations?

- Enzyme phenotyping : Use HLMs with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to quantify fractional contributions .

- Population variability analysis : Incorporate genetic polymorphisms (e.g., UGT1A9*3) into kinetic models to predict interindividual variability .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-exposure relationships?

- Non-compartmental analysis (NCA) : Calculate CLss/F (56.8 L/h) and t½ (15.4–20.6 hours) from plasma concentration-time curves .

- Nonlinear mixed-effects modeling : Use Phoenix WinNonlin or NONMEM to characterize saturable metabolism .

Q. How can researchers validate the assumption that fecal this compound originates from hydrolyzed glucuronides?

- Hydrolysis experiments : Incubate fecal samples with β-glucuronidase and compare pre/post hydrolysis metabolite levels .

- Stability testing : Assess glucuronide stability in simulated intestinal fluid .

Q. Data Reporting Guidelines

Q. What metadata are essential when publishing this compound ADME studies?

- Radiolabeling details : Specific activity, radiochemical purity, and synthesis protocols for [¹⁴C]-icenticaftor .

- Ethics compliance : Include ethics committee approval and informed consent documentation .

- Data transparency : Provide raw radiochromatograms and kinetic parameters in supplemental materials .

Q. How should contradictory metabolite recovery data (e.g., 97.6% vs. 100% assumed) be addressed in manuscripts?

Properties

IUPAC Name |

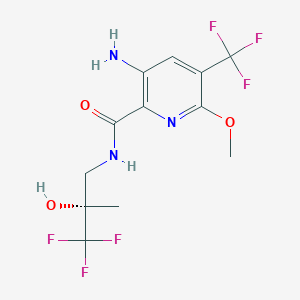

3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHQRIKZLHNPQR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336884 | |

| Record name | Icenticaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334546-77-8 | |

| Record name | Icenticaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334546778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icenticaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icenticaftor | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB0BO0WFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.